Nav1.7-IN-6 -

Nav1.7-IN-6

Catalog Number: EVT-10964461
CAS Number:
Molecular Formula: C25H25ClF6N2O4S
Molecular Weight: 599.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nav1.7-IN-6 is a novel compound identified as an inhibitor of the voltage-gated sodium channel Nav1.7, which plays a crucial role in pain signaling and nociception. The discovery of such inhibitors is essential for developing new analgesics, particularly for conditions involving chronic pain. The need for effective Nav1.7 inhibitors arises from the limitations of existing drugs, which often have inadequate efficacy or side effects in clinical applications .

Source and Classification

Nav1.7-IN-6 was discovered through a scaffold-based screening approach utilizing carbenoid-involved reactions. This method allows for the rapid generation and evaluation of diverse chemical entities, focusing on their interactions with the Nav1.7 target . The compound is classified as a small organic molecule designed specifically to modulate ion channel activity, targeting the Nav1.7 sodium channel.

Synthesis Analysis

Methods and Technical Details

The synthesis of Nav1.7-IN-6 involved a multi-step process leveraging carbenoid-involved reactions to construct a library of potential compounds. The synthesis began with the generation of a scaffold library based on the Bemis-Murcko structure, which provided a framework for further modifications .

  1. Scaffold Library Creation: A diverse range of scaffolds was screened to identify those with favorable binding affinities to Nav1.7.
  2. Substituent Optimization: Various substituents were systematically added to enhance the bioactivity of selected scaffolds.
  3. Virtual Screening: Computational docking studies were performed to predict the binding efficacy of synthesized compounds against Nav1.7, leading to the identification of promising candidates like Nav1.7-IN-6 .
Molecular Structure Analysis

Structure and Data

  • Molecular Formula: Not specified in the provided sources.
  • Structural Features: Likely includes aromatic rings and polar functional groups to facilitate binding.
Chemical Reactions Analysis

Reactions and Technical Details

Nav1.7-IN-6 undergoes specific chemical reactions that enhance its efficacy as an inhibitor:

  • Binding Interactions: The compound engages in non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues within the Nav1.7 channel, stabilizing its inhibitory conformation.
  • Synthesis Reactions: The carbenoid-involved reactions enable efficient synthesis by minimizing waste and maximizing yield through selective reactions that are adaptable to various substituents .
Mechanism of Action

Process and Data

The mechanism of action for Nav1.7-IN-6 involves blocking the ion conduction pathway of the Nav1.7 channel:

  • Inhibition of Sodium Currents: By binding to specific sites on the channel, Nav1.7-IN-6 prevents sodium ions from passing through, effectively reducing neuronal excitability and pain signaling.
  • Electrophysiological Effects: Experimental data indicate that compounds like Nav1.7-IN-6 can significantly reduce peak sodium current density in sensory neurons, correlating with their potential analgesic effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties (such as melting point or solubility) for Nav1.7-IN-6 are not detailed in the literature, general properties can be inferred based on its classification as a small organic molecule:

  • Solubility: Expected to be moderate due to polar functional groups.
  • Stability: Likely stable under standard laboratory conditions but may require protection from light or moisture.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry would typically be employed to confirm the identity and purity of Nav1.7-IN-6 during synthesis.

Applications

Scientific Uses

Nav1.7-IN-6 holds significant promise in scientific research and therapeutic development:

  • Pain Management: As an inhibitor of a key player in pain pathways, it could lead to new treatments for chronic pain conditions.
  • Research Tool: It may serve as a valuable tool for studying sodium channel function and nociceptive pathways in various experimental models.

The ongoing exploration of compounds like Nav1.7-IN-6 is crucial for advancing our understanding of pain mechanisms and developing more effective analgesics .

Introduction to Voltage-Gated Sodium Channel Nav1.7 as an Analgesic Target

Genetic Validation of Nav1.7 in Human Nociception

Loss-of-Function Mutations and Congenital Insensitivity to Pain (CIP)

Bi-allelic loss-of-function mutations in the SCN9A gene, which encodes the α-subunit of the voltage-gated sodium channel Nav1.7, result in congenital insensitivity to pain (CIP). This rare autosomal recessive condition is characterized by a complete inability to perceive noxious stimuli (mechanical, thermal, or chemical) while preserving normal motor function, cognition, and tactile sensation. Key clinical features include:

  • Absence of Nociception: Patients sustain painless fractures, burns, and joint deformities (Charcot joints) without protective nocifensive behaviors [2] [3].
  • Anosmia: Consistent loss of olfactory function due to impaired action potential initiation in olfactory sensory neurons [2].
  • Preserved Autonomic Function: Normal sweating, cardiovascular regulation, and gastrointestinal motility, distinguishing Nav1.7-related CIP from other hereditary sensory neuropathies [2].

Mechanistic studies reveal that Nav1.7 deficiency causes a profound reduction in functional nociceptors. Skin biopsies and microneurography demonstrate absent C-fiber responses, and induced pluripotent stem cell (iPSC)-derived nociceptors show impaired depolarization-evoked firing. Notably, human CIP involves more severe sensory neuron depletion than observed in rodent knockout models, suggesting developmental compensatory mechanisms in humans [2].

Table 1: Phenotypic Consequences of Nav1.7 Mutations in Humans

Mutation TypeDisorderKey Clinical FeaturesFunctional Channel Alterations
Loss-of-functionCongenital Insensitivity to Pain (CIP)Global pain insensitivity, anosmia, normal autonomic functionTruncated/non-functional channels; abolished ramp currents
Gain-of-functionInherited Erythromelalgia (IEM)Burning pain, erythema in extremities triggered by warmthHyperpolarized activation (~-11 mV shift), slowed deactivation
Gain-of-functionParoxysmal Extreme Pain Disorder (PEPD)Rectal, ocular, or mandibular pain with autonomic symptomsImpaired fast inactivation, persistent currents
Mixed-functionOverlap Syndromes (e.g., A1632E)Combined IEM and PEPD symptomsHyperpolarized activation + impaired inactivation [1] [4] [6]

Gain-of-Function Mutations in Inherited Pain Disorders

Dominant gain-of-function mutations in SCN9A cause severe inherited pain syndromes, validating Nav1.7 as a critical mediator of pathological nociception:

  • Inherited Erythromelalgia (IEM): Characterized by intense burning pain, erythema, and temperature sensitivity in distal limbs. Mutations like Gly856Arg (G856R) in the DII/S4-S5 linker shift activation thresholds by -11.2 mV, enhancing channel opening and nociceptor hyperexcitability. Anthropometric data from affected patients show limb underdevelopment, suggesting chronic neuropathic effects on growth [4].
  • Paroxysmal Extreme Pain Disorder (PEPD): Causes episodic severe pain in craniofacial, rectal, or mandibular regions. Mutations (e.g., in DIV/S4-S5) impair fast inactivation, generating persistent sodium currents and high-frequency neuronal firing [6].
  • Mixed Phenotypes: Mutations like Ala1632Glu (A1632E) in the DIV/S4-S5 linker combine biophysical features of IEM (hyperpolarized activation, enhanced ramp currents) and PEPD (impaired inactivation), leading to overlapping clinical symptoms [6].

Nav1.7 Biophysical Properties in Pain Pathways

Threshold Channel Functions in Nociceptor Excitability

Nav1.7 exhibits unique electrophysiological properties that enable it to act as a "threshold channel" in peripheral nociceptors:

  • Slow Closed-State Inactivation: Allows sustained response to slow, subthreshold depolarizations (e.g., from inflammatory mediators), amplifying generator potentials at sensory terminals [1] [8].
  • Ramp Currents: In response to gradual depolarizing stimuli (e.g., 0.2 mV/ms), Nav1.7 produces inward currents that lower action potential thresholds. CIP-derived iPSC nociceptors show 70–90% reductions in ramp responses [2] [8].
  • Electrogenesis vs. Propagation: While Nav1.7 amplifies subthreshold inputs at nerve terminals, Nav1.8 carries the majority of the sodium current during the action potential upstroke. Thus, Nav1.7 sets gain, whereas Nav1.8 enables conduction [8].

Subcellular Localization in Dorsal Root Ganglion Neurons

Nav1.7 is strategically distributed within peripheral sensory neurons to regulate excitability at key sites:

  • Sensory Terminals: High density in cutaneous free nerve endings, where it transduces noxious stimuli into depolarizing responses [8].
  • Axons and Nodes of Ranvier: Localized along unmyelinated fibers and at nodes in myelinated axons. CRISPR-tagged endogenous Nav1.7 in iPSC-derived nociceptors confirms enrichment at nodes, facilitating action potential propagation [2].
  • Soma and Central Terminals: Expressed in dorsal root ganglion (DRG) cell bodies and spinal cord presynaptic terminals, modulating synaptic vesicle release. Notably, human DRG neurons show Nav1.7 enrichment at nodes compared to rodents, suggesting species-specific roles [2] [8].

Unmet Therapeutic Needs in Chronic Pain Management

Current analgesics fail to address the complexity of chronic pain due to three key limitations:

  • Non-Selective Sodium Channel Blockers: Drugs like lidocaine, carbamazepine, and pregabalin inhibit multiple voltage-gated sodium channels (e.g., Nav1.1–Nav1.6), causing CNS (dizziness, cognitive impairment) and cardiovascular (arrhythmia) side effects. Their low subtype selectivity limits dosing and efficacy [7] [8].
  • Opioid Dependency: Opioids remain a mainstay for severe pain but carry risks of addiction, tolerance, and respiratory depression. Nav1.7 loss-of-function studies reveal enhanced endogenous opioid signaling, suggesting Nav1.7 inhibitors could provide opioid-sparing effects [1].
  • Mechanistic Heterogeneity: Pain phenotypes arise from distinct molecular pathways. For example:
  • Nerve injury-induced neuropathic pain requires Nav1.7 deletion in sensory and sympathetic neurons.
  • Chemotherapy (oxaliplatin) or cancer-induced bone pain is Nav1.7-independent [5].

Table 2: Limitations of Current Sodium Channel-Targeted Analgesics

Drug ClassMolecular TargetsClinical LimitationsNav1.7-Based Solution
Local Anesthetics (e.g., lidocaine)All TTX-sensitive sodium channelsCardiotoxicity, CNS side effects, short half-lifeSubtype-selective inhibition; no cardiac (Nav1.5) effects
Anticonvulsants (e.g., carbamazepine)Nav1.1, Nav1.2, Nav1.7Ataxia, sedation, teratogenicityCNS-sparing peripheral action
Opioids (e.g., morphine)μ-opioid receptorsAddiction, respiratory depression, toleranceEndogenous opioid potentiation; reduced dosing [1] [7]

Nav1.7 represents a precision target because:

  • Peripheral Restriction: Minimal expression in cardiac (Nav1.5) or central neurons (Nav1.1, Nav1.2), reducing off-target risks [1].
  • Genetic Precedents: CIP individuals lack chronic pain but are otherwise healthy, predicting a favorable therapeutic index [3].
  • Combination Potential: Co-administration with enkephalinase inhibitors or low-dose opioids may mimic the enhanced opioid tone observed in Nav1.7-null humans [1]. Despite setbacks in early clinical trials (e.g., PF-05089771), next-generation inhibitors leveraging computational pipelines and structural modeling are under development [7] [9].

Properties

Product Name

Nav1.7-IN-6

IUPAC Name

4-[[1-[[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]methyl]-4-fluoropiperidin-4-yl]methoxy]-5-cyclopropyl-2-fluoro-N-methylsulfonylbenzamide

Molecular Formula

C25H25ClF6N2O4S

Molecular Weight

599.0 g/mol

InChI

InChI=1S/C25H25ClF6N2O4S/c1-39(36,37)33-23(35)18-10-17(14-2-3-14)21(11-20(18)27)38-13-24(29)4-6-34(7-5-24)12-15-8-16(25(30,31)32)9-19(26)22(15)28/h8-11,14H,2-7,12-13H2,1H3,(H,33,35)

InChI Key

FCTMRPTVPHVTTN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)C2CC2)OCC3(CCN(CC3)CC4=C(C(=CC(=C4)C(F)(F)F)Cl)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.